molecular formula C18H14N2O B2396696 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole CAS No. 100804-66-8

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole

Cat. No.: B2396696
CAS No.: 100804-66-8
M. Wt: 274.323
InChI Key: IOENYQZRXBUTBA-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of naphthalene and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole typically involves the reaction of 2-naphthol with benzimidazole derivatives. One common method includes the use of multicomponent reactions where 2-naphthol acts as a key starting material . The reaction conditions often involve the use of catalysts such as copper or rhodium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and environmentally friendly synthesis processes .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of key cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is unique due to its combined structural features of naphthalene and benzimidazole, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOENYQZRXBUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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